Melting Point: 2,4-Dichloro Substitution Elevates Solid-State Stability Over Parent and Mono-Halogenated Analogs
2,4-Dichlorobenzylideneacetone exhibits a melting point of 83–85 °C, substantially higher than both unsubstituted benzylideneacetone (39–42 °C) and 4‑chlorobenzylideneacetone (55–60 °C) [1]. This ~45 °C increase relative to the parent compound and ~25 °C increase over the mono‑chloro analog translates into improved room‑temperature solid handling and reduced risk of liquefaction during storage or shipment, which can be critical for automated weighing and long‑term stability studies.
| Evidence Dimension | Melting point (mp) range |
|---|---|
| Target Compound Data | 83–85 °C |
| Comparator Or Baseline | Benzylideneacetone (mp 39–42 °C); 4‑Chlorobenzylideneacetone (mp 55–60 °C) |
| Quantified Difference | Δmp ≈ +45 °C (vs. benzylideneacetone); Δmp ≈ +25 °C (vs. 4‑chloro analog) |
| Conditions | Standard capillary method (vendor-reported) |
Why This Matters
Higher melting point reduces cold‑chain dependency and simplifies solid‑phase handling in automated synthesis platforms.
- [1] Wikipedia, Benzylideneacetone, physical properties. Available at: https://en.wikipedia.org/wiki/Benzylideneacetone View Source
